2-(4-nitrophenoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide
Description
2-(4-nitrophenoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide is an organic compound characterized by the presence of a nitrophenoxy group and a pyrazolylmethyl acetamide moiety
Properties
IUPAC Name |
2-(4-nitrophenoxy)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-10-14(11(2)18(3)17-10)8-16-15(20)9-23-13-6-4-12(5-7-13)19(21)22/h4-7H,8-9H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPQVNWCIYCMER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide typically involves the following steps:
Nitration of Phenol: Phenol is nitrated to produce 4-nitrophenol.
Etherification: 4-nitrophenol is reacted with chloroacetic acid to form 2-(4-nitrophenoxy)acetic acid.
Amidation: The 2-(4-nitrophenoxy)acetic acid is then reacted with 1,3,5-trimethyl-1H-pyrazole-4-carboxaldehyde in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine group under hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The nitrophenoxy group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: 2-(4-aminophenoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory or anticancer drugs.
Industry: Could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrophenoxy group could be involved in electron transfer processes, while the pyrazolylmethyl acetamide moiety could interact with biological macromolecules through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-aminophenoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide: Similar structure but with an amino group instead of a nitro group.
1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Contains multiple nitro groups and a triazole ring.
3-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)hydrazono]pentane-2,4-dione: Contains a hydrazono group and a pyrazole ring.
Uniqueness
2-(4-nitrophenoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide is unique due to the combination of a nitrophenoxy group and a pyrazolylmethyl acetamide moiety, which imparts specific chemical and biological properties that are not found in other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
